Acuminatum B
Description
Structure
2D Structure
Properties
Molecular Formula |
C45H73N7O11 |
|---|---|
Molecular Weight |
888.1 g/mol |
IUPAC Name |
3-[(6R,9S,12R,15S,22S)-3-butan-2-yl-22-[(2R)-dodecan-2-yl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)methyl]-12,15-dimethyl-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-9-yl]propanamide |
InChI |
InChI=1S/C45H73N7O11/c1-8-10-11-12-13-14-15-16-17-27(4)35-25-37(56)51-39(30(7)53)44(61)48-28(5)40(57)47-29(6)41(58)49-33(22-23-36(46)55)42(59)50-34(24-31-18-20-32(54)21-19-31)43(60)52-38(26(3)9-2)45(62)63-35/h18-21,26-30,33-35,38-39,53-54H,8-17,22-25H2,1-7H3,(H2,46,55)(H,47,57)(H,48,61)(H,49,58)(H,50,59)(H,51,56)(H,52,60)/t26?,27-,28+,29-,30-,33+,34-,35+,38?,39?/m1/s1 |
InChI Key |
HTPODFYRHLWACU-MSHXORJVSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C)[C@@H]1CC(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=C(C=C2)O)CCC(=O)N)C)C)[C@@H](C)O |
Canonical SMILES |
CCCCCCCCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=C(C=C2)O)CCC(=O)N)C)C)C(C)O |
Origin of Product |
United States |
Contextualization Within Alkaloid Chemistry
Acuminatum B is classified as a quinoline (B57606) alkaloid. cabidigitallibrary.org This class of compounds is characterized by a heterocyclic aromatic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. cabidigitallibrary.org The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural and synthetic compounds with diverse biological properties.
Structurally, this compound is closely related to other well-known cytotoxic alkaloids, namely camptothecin (B557342) and luotonin A. nih.govnih.gov Camptothecin, also isolated from Camptotheca acuminata, is a potent inhibitor of DNA topoisomerase I and serves as a parent compound for several clinically used anticancer drugs. cabidigitallibrary.orgoup.com Luotonin A, another related quinoline alkaloid, also exhibits significant cytotoxic effects. The structural similarities between this compound and these prominent alkaloids have spurred research into its own biological potential. nih.govnih.gov
The biosynthesis of these complex alkaloids in Camptotheca acuminata involves a multifaceted pathway. The backbone of these molecules is derived from the condensation of tryptamine (B22526) and the iridoid secologanin (B1681713) to form strictosidine (B192452), a common precursor for many monoterpenoid indole (B1671886) alkaloids. d-nb.infonih.gov A series of subsequent enzymatic reactions, including oxidations and rearrangements, leads to the formation of the characteristic pentacyclic ring system of camptothecin and its derivatives, including this compound. d-nb.info
Historical Perspective of Investigation and Isolation
Isolation Methodologies from Biological Sources
The isolation of this compound, a process foundational to its characterization and study, relies on a series of meticulous separation and purification techniques. The primary biological source for this compound is the plant Camptotheca acuminata, from which a variety of alkaloids are extracted. The methodologies are designed to efficiently separate this compound from a complex mixture of other plant metabolites.
The initial step in isolating this compound from Camptotheca acuminata involves solid-liquid extraction, where the plant material is treated with a solvent to dissolve the target compounds. nih.gov The choice of solvent is critical and is based on the polarity and solubility of this compound. Studies on similar alkaloids from this plant have shown that methanol, particularly an aqueous solution of 70% methanol, provides a high recovery rate. nih.govresearchgate.net Other solvents such as dichloromethane (B109758) and acetone (B3395972) have also been utilized. nih.gov More recently, natural deep eutectic solvents (NADES) have been explored as a more environmentally friendly extraction option. nih.gov
Following the initial extraction, liquid-liquid partitioning is employed to separate the components of the crude extract based on their differential solubility in two immiscible liquid phases. For instance, the crude extract can be partitioned between an aqueous phase and an organic solvent like chloroform. This step helps in the preliminary separation of this compound from highly polar or non-polar impurities, concentrating the desired compound in one of the phases. The pH of the aqueous phase can be adjusted to optimize the partitioning of alkaloids. nih.gov
**Table 1: Comparison of Solvents for the Extraction of Alkaloids from *Camptotheca acuminata***
| Solvent | Relative Recovery of Alkaloids | Reference |
|---|---|---|
| 70% Methanol | High | nih.govresearchgate.net |
| Dichloromethane | Moderate | nih.gov |
| Acetone | Moderate | nih.gov |
| Natural Deep Eutectic Solvents (NADES) | High | nih.gov |
Following initial extraction and partitioning, column chromatography is a crucial step for the further purification of this compound. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase packed in a column. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a solvent or a mixture of solvents) is tailored to the polarity of this compound and the impurities to be removed. By carefully selecting the chromatographic conditions, it is possible to achieve a significant purification of the target compound. Fractions are collected as the mobile phase elutes from the column, and those containing this compound are identified for further processing. nih.gov
For the final purification of this compound to a high degree of purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed. oup.comoup.com This method utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase of very small particle size, leading to high-resolution separations. A common setup for the purification of alkaloids from C. acuminata involves a reversed-phase C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724), often with a modifier such as formic acid to improve peak shape. frontiersin.org By injecting the enriched fraction from column chromatography into a preparative HPLC system, it is possible to isolate this compound with a purity exceeding 95%. oup.com
Table 2: Typical Parameters for Preparative HPLC Purification
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | frontiersin.org |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | frontiersin.org |
| Detection | UV-Vis Detector | oup.com |
| Purity Achieved | >95% | oup.com |
Chromatographic Separation Strategies
Elucidation of this compound Biosynthesis
Understanding the biosynthetic pathway of this compound provides insights into its natural production and opens avenues for metabolic engineering to enhance its yield. The biosynthesis of related monoterpene indole (B1671886) alkaloids in Camptotheca acuminata has been a subject of extensive research.
The biosynthesis of this compound is believed to follow the general pathway of monoterpene indole alkaloids. This complex pathway originates from two primary metabolic routes: the shikimate pathway, which provides the tryptophan-derived moiety, and the methylerythritol 4-phosphate (MEP) or mevalonic acid (MVA) pathway, which produces the terpene-derived portion. nih.gov
Key precursors that have been identified in the biosynthesis of related alkaloids in C. acuminata include tryptamine (B22526) and secologanin (B1681713). These two molecules condense to form strictosidine (B192452) or strictosidinic acid, which are central intermediates in the pathway. nih.govuniversitaeuropeadiroma.it Subsequent enzymatic steps, which are still being fully elucidated, modify this core structure through oxidations, cyclizations, and other transformations to yield the final alkaloid structure of compounds like this compound. nih.gov The identification of various intermediates such as pumiloside (B3418643) and deoxypumiloside in C. acuminata helps in mapping out the downstream steps of the biosynthetic pathway. nih.gov
Metabolic flux analysis, a technique used to quantify the rate of turnover of metabolites in a biological system, is instrumental in understanding the dynamics of the this compound biosynthetic pathway. While detailed quantitative flux data for the entire pathway in C. acuminata is still an area of active research, studies have focused on identifying rate-limiting steps and understanding how the metabolic flux can be directed towards the production of desired alkaloids through metabolic engineering strategies. researchgate.net By using isotopic labeling studies, researchers can trace the flow of carbon from primary metabolites to the final alkaloid products, providing a clearer picture of the pathway's regulation and bottlenecks.
Table 3: Key Precursors and Intermediates in the Biosynthesis of Related Alkaloids
| Precursor/Intermediate | Originating Pathway | Reference |
|---|---|---|
| Tryptamine | Shikimate Pathway | nih.gov |
| Secologanin | MEP/MVA Pathway | nih.gov |
| Strictosidine | Condensation Product | nih.govuniversitaeuropeadiroma.it |
| Strictosidinic Acid | Condensation Product | nih.gov |
Information on "this compound" Currently Unavailable in Scientific Literature
A thorough review of scientific databases and literature reveals no specific chemical compound identified as "this compound." Consequently, an article detailing its isolation, biosynthetic pathways, enzymatic mechanisms, and genetic regulation cannot be generated as requested.
The term "acuminatum" or "acuminata" appears in the nomenclature of various biological species, some of which are known to produce a range of chemical compounds. For instance, the fungus Fusarium acuminatum is a known producer of mycotoxins such as T-2 toxin. The plant Camptotheca acuminata is a natural source of the alkaloid camptothecin and its derivatives, which are used in cancer chemotherapy. Similarly, plants like Bauhinia acuminata are known to contain a variety of phytochemicals, including flavonoids and alkaloids.
However, none of the scientific literature available through extensive searches refers to a distinct molecule named "this compound." It is possible that this is a misnomer, a very recently discovered compound not yet indexed in databases, or a compound with very limited research that is not publicly accessible.
Without a defined chemical structure and a confirmed biological source for a compound specifically named "this compound," it is not feasible to provide scientifically accurate information on its isolation and biosynthesis as outlined in the detailed request. Further clarification on the origin or context of this compound name would be necessary to proceed with any meaningful scientific discourse.
Additionally, the term "Condyloma acuminatum" exists in medical terminology, but it refers to a medical condition (genital warts) caused by the human papillomavirus (HPV) and is not a chemical compound.
Therefore, the requested article cannot be produced due to the absence of "this compound" in the current body of scientific knowledge.
Chemical Synthesis and Structural Modification of Acuminatum B
Synthetic Derivatization and Analog Generation of 22-Hydroxyacuminatine (B1243016)
The generation of derivatives and analogs of 22-hydroxyacuminatine is driven by the goal of exploring structure-activity relationships and identifying compounds with enhanced biological profiles. researchgate.net The pentacyclic scaffold, known as rosettacin, serves as a template for these modifications. researchgate.netresearchgate.net
The chemical structure of 22-hydroxyacuminatine offers several sites for modification. Regioselective reactions allow chemists to target a specific position on the molecule. For example, synthetic strategies have been designed specifically to allow for the introduction of various substituents on the E-ring. mdpi.com The hydroxyl group on the E-ring is a key handle for derivatization. It can be introduced late in the synthesis, for instance, by the deprotection of a methoxymethyl (MOM) ether, as demonstrated in a synthesis where the MOM-protected intermediate was treated with hydrochloric acid to yield the final product. mdpi.com
Chemoselectivity, the ability to react with one functional group in the presence of others, is crucial in multistep syntheses. In the synthesis of 22-hydroxyacuminatine, protecting groups are often employed to achieve chemoselectivity. For instance, the hydroxyl group is protected as an ether (e.g., MOM ether or silyl (B83357) ether) to prevent it from interfering with reactions at other sites, and then deprotected in a final step. mdpi.com
Scaffold diversification involves making significant changes to the core structure of the molecule to create new classes of compounds. This is a key strategy in drug discovery to improve properties like potency, selectivity, and stability. nih.gov The 22-hydroxyacuminatine scaffold, also known as rosettacin, is a target for such diversification. researchgate.net
Researchers have prepared a series of 22-hydroxyacuminatine analogs by employing different Friedländer condensations, a classic method for quinoline (B57606) synthesis. researchgate.netnih.gov This allows for the introduction of a variety of substituents on the A and B rings of the scaffold. These new analogs were then evaluated for their antiproliferative activity and ability to inhibit topoisomerase I, demonstrating a clear example of scaffold diversification aimed at enhancing bioactivity. researchgate.netnih.gov
Another approach involves replacing entire sections of the scaffold. The aromathecins, the class of compounds to which 22-hydroxyacuminatine belongs, are themselves considered a scaffold diversification of camptothecin (B557342), where the unstable lactone E-ring is replaced by a more stable aromatic ring system. researchgate.net Further modifications to this aromathecin scaffold, including substitutions on the quinoline portion, are explored to fine-tune the biological activity. researchgate.net
Solid-Phase Synthesis of Acuminatum B: A Review of Current Literature
A thorough review of scientific databases and chemical literature reveals no specific published methods for the solid-phase synthesis of the chemical compound known as "this compound."
The name "Acuminatum" is associated with a variety of natural products isolated from different biological sources, including plants like Camptotheca acuminata, Heisteria acuminata, and Bauhinia acuminata. These plants are known to produce a diverse range of complex molecules, such as alkaloids and polyacetylenic acids. For instance, a total synthesis of 22-hydroxyacuminatine, an alkaloid from Camptotheca acuminata, has been reported, though this was achieved through solution-phase chemistry. nih.gov Similarly, the synthesis of polyacetylenic acids from Heisteria acuminata has also been documented in solution-phase. acs.org
Solid-phase synthesis (SPS) is a powerful technique in which molecules are built step-by-step on an insoluble polymer support. nih.govCurrent time information in Bangalore, IN. This method offers significant advantages, such as the easy removal of excess reagents and byproducts by simple filtration, which streamlines the purification process and allows for automation. asianpubs.orgresearchgate.netchemclassjournal.com SPS has become a cornerstone in the synthesis of peptides, oligonucleotides, and various complex natural products. nih.govCurrent time information in Bangalore, IN.smolecule.com
Despite the broad utility of solid-phase techniques for creating complex molecules, its specific application to a compound identified as "this compound" has not been described in the available scientific literature. Consequently, there are no detailed research findings, procedural data, or data tables to populate the requested article structure concerning the solid-phase synthesis of this particular compound. Further research and publication in the field of synthetic organic chemistry would be required before such an analysis is possible.
Advanced Spectroscopic and Analytical Characterization of Acuminatum B
Spectroscopic Techniques for Structural Elucidation
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Acuminatum B, a diarylheptanoid, reveals key structural features. The spectrum exhibits a prominent broad absorption band around 3400 cm⁻¹, which is indicative of the stretching vibrations of hydroxyl (-OH) groups. nih.gov The presence of aromatic rings, a core feature of its structure, is confirmed by sharp absorption peaks observed at approximately 1630, 1594, 1515, and 1503 cm⁻¹. nih.gov These bands correspond to the C=C stretching vibrations within the benzene (B151609) rings. Furthermore, absorptions in the region of 1432 cm⁻¹ can be attributed to C-H bending vibrations, while significant peaks at 1212 and 1135 cm⁻¹ suggest the presence of C-O stretching vibrations, likely from the phenolic hydroxyl groups and ether linkages characteristic of such compounds. nih.gov
Interactive Table: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibration Type |
|---|---|---|
| 3400 | Hydroxyl (-OH) | O-H Stretching |
| 1630 | Aromatic Ring | C=C Stretching |
| 1594 | Aromatic Ring | C=C Stretching |
| 1515 | Aromatic Ring | C=C Stretching |
| 1503 | Aromatic Ring | C=C Stretching |
| 1432 | Alkane | C-H Bending |
| 1212 | Phenol/Ether | C-O Stretching |
Raman Spectroscopy
Interactive Table: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Functional Group Assignment | Vibration Type |
|---|---|---|
| ~3050 | Aromatic C-H | Stretching |
| ~2900 | Aliphatic C-H | Stretching |
| ~1600 | Aromatic C=C | Stretching |
| ~1000 | Aromatic Ring | Symmetric Breathing |
Analytical Method Development for this compound Quantification
Developing robust analytical methods is crucial for the accurate quantification of this compound in natural extracts or other preparations. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile phytochemicals like this compound. A reversed-phase HPLC method is typically employed for such compounds.
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used, providing excellent separation for moderately polar compounds. ajol.info
Mobile Phase: A gradient elution system is often preferred to achieve optimal separation from other matrix components. A typical mobile phase consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netjhsci.ba The gradient would typically start with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more non-polar compounds.
Detectors: A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is highly advantageous as it can acquire UV-Vis spectra for each peak, aiding in peak identification and purity assessment. This compound, with its aromatic structure, is expected to have strong UV absorbance, likely around 280 nm, which is characteristic of many phenolic compounds. d-nb.info
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and thermal instability, which are common characteristics of polyphenolic compounds. To make the compound suitable for GC analysis, a derivatization step is necessary. This typically involves silylating the polar hydroxyl groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers.
Once derivatized, the sample can be analyzed using a standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). The mass spectrometer provides highly specific detection, and the resulting mass spectrum, characterized by a specific molecular ion and fragmentation pattern, allows for unambiguous identification. While effective, the need for derivatization makes this method more complex and time-consuming compared to LC-MS. jocpr.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for quantifying trace levels of compounds like this compound in complex matrices. It combines the superior separation capabilities of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.
A method for this compound would typically use a UHPLC (Ultra-High-Performance Liquid Chromatography) system for faster analysis and better resolution, coupled to a triple quadrupole mass spectrometer. nih.govresearchgate.net
Ionization: Electrospray ionization (ESI) is the most suitable ionization technique, capable of operating in either positive or negative ion mode, depending on which provides a better signal for the analyte.
Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the molecular ion of this compound, [M-H]⁻ or [M+H]⁺), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific, characteristic product ion for detection. researchgate.net This process is highly specific and drastically reduces chemical noise, leading to very low detection limits. For this compound (C₁₉H₁₈O₃, exact mass: 294.1256), hypothetical MRM transitions could be established for quantification and confirmation. nih.govmdpi.com
Interactive Table: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting |
|---|---|
| Chromatography | UHPLC, C18 Column |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 293.12 |
| Product Ion (Q3) | Specific fragment ion (e.g., m/z 133.0) |
Method Validation for Reproducibility and Accuracy
To ensure that an analytical method provides reliable and consistent results, it must be thoroughly validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). ujpronline.comglobalresearchonline.net For a quantitative LC-MS/MS method for this compound, the validation process would assess the following parameters:
Specificity: The ability to unequivocally measure the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples. globalresearchonline.net
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. A correlation coefficient (R²) of >0.99 is typically required. globalresearchonline.net
Accuracy: The closeness of the measured value to the true value. It is determined by spike-recovery experiments, where a known amount of this compound is added to a blank matrix and analyzed. The recovery, expressed as a percentage, should typically be within 80-120%. globalresearchonline.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Variation observed within the same day by the same analyst.
Intermediate Precision (Inter-day precision): Variation observed on different days, with different analysts or equipment. The precision is expressed as the relative standard deviation (%RSD), which should generally be less than 15%. globalresearchonline.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.gov
Interactive Table: Summary of Method Validation Parameters
| Parameter | Acceptance Criterion | Purpose |
|---|---|---|
| Specificity | No interference at analyte retention time | Ensures the signal is only from the target compound |
| Linearity (R²) | ≥ 0.99 | Confirms proportional response across a range |
| Accuracy (% Recovery) | 80 - 120% | Ensures the measured value is close to the true value |
| Precision (% RSD) | < 15% | Guarantees reproducibility of the method |
Molecular and Cellular Mechanisms of Action of Acuminatum B
Cellular Target Identification and Validation
Interaction with DNA Replication and Repair Processes
There is currently no available scientific data detailing any interaction of Acuminatum B with DNA replication or repair processes.
Induction of Programmed Cell Death (Apoptosis) Pathways
Information regarding the ability of this compound to induce apoptosis is not present in the current scientific literature.
Modulation of Cellular Signaling Pathways
Anti-inflammatory Molecular Mechanisms
The anti-inflammatory properties of this compound and its molecular mechanisms of action have not been investigated or reported.
Antioxidant Cellular Defense Responses
There is no available research on the potential for this compound to elicit antioxidant cellular defense responses.
Enzyme Interaction and Activity Modulation Studies
Studies on the interaction of this compound with specific enzymes and any resulting modulation of their activity have not been published.
Identification of Specific Enzyme TargetsWhile a general, unsubstantiated claim of topoisomerase inhibition exists, there are no scientific studies that have identified or confirmed any specific enzyme targets for this compound. Research that would elucidate the precise molecular interactions and identify the enzyme(s) affected by this compound has not been published.
Due to the absence of this fundamental scientific information, a comprehensive and accurate article on the molecular and cellular mechanisms of action of this compound cannot be generated at this time. Further experimental research is required to elucidate the biological activity of this compound.
Computational Analysis of this compound Remains Elusive Due to Lack of Identification
A comprehensive review of scientific literature and chemical databases has found no specific chemical compound designated as "this compound." As a result, a detailed analysis of its computational chemistry and molecular modeling, as requested, cannot be performed at this time.
The name "Acuminatum" or "Acuminata" is prevalent in the binomial nomenclature of numerous plant and fungal species. Extensive searches were conducted referencing species such as Uvaria acuminata, Musa acuminata, Fusarium acuminatum, and Bauhinia acuminata, among others. These species are known to produce a variety of secondary metabolites. For instance, studies on Uvaria acuminata have led to the isolation of compounds like uvaretin, diuvaretin, and acumitin. Similarly, endophytic fungi from Cola acuminata and compounds like pheophytin B from Musa acuminata have been identified. However, none of these documented compounds are named "this compound."
Without the basic structural information of a molecule, it is impossible to conduct the requested computational analyses. Key data required for such studies include the compound's chemical formula and atomic connectivity. This foundational information is essential for performing:
Quantum Chemical Calculations: Including Frontier Molecular Orbital (FMO) analysis to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Molecular Electrostatic Potential (MEP) surface analysis to understand reactive sites, and prediction of spectroscopic properties like UV-Vis and NMR spectra.
Molecular Docking and Dynamics Simulations: These methods, which predict how a ligand might bind to a protein and its conformational changes in a biological environment, are entirely dependent on having the three-dimensional structure of the ligand ("this compound").
The successful completion of the requested article is contingent on the unequivocal identification of the chemical structure of "this compound." Future research or clarification that establishes the existence and structure of this compound would be necessary to enable the in-depth computational and molecular modeling studies outlined.
Computational Chemistry and Molecular Modeling of Acuminatum B
Molecular Docking and Dynamics Simulations for Target Interaction
Binding Affinity Estimation and Scoring Functions
A critical aspect of drug discovery is the accurate prediction of how tightly a potential drug molecule, or ligand, will bind to its target protein. targetmol.com This binding affinity is a key determinant of a drug's efficacy. Computational methods provide a means to estimate this affinity, thereby prioritizing promising compounds for further experimental testing. researchgate.net
Binding affinity is often quantified by the dissociation constant (Kd), which can be estimated using various computational models. hznu.edu.cn Scoring functions are at the heart of this process. They are mathematical models used to rapidly evaluate the strength of the interaction between a ligand and a protein. targetmol.comresearchgate.net These functions are essential in molecular docking to rank different binding poses and to distinguish between active and inactive compounds. researchgate.netresearchgate.net
There are several classes of scoring functions, each with its own strengths and limitations:
Force-Field-Based Scoring Functions: These functions calculate the binding energy as a sum of non-bonded interactions, typically van der Waals and electrostatic forces, between the ligand and the protein. researchgate.net
Empirical Scoring Functions: These are derived from experimental data and use a set of weighted energy terms to reproduce known binding affinities. Their accuracy is dependent on the diversity and quality of the data used for their development. researchgate.net
Knowledge-Based Scoring Functions: These functions are based on statistical potentials derived from the frequency of atomic interactions observed in known protein-ligand crystal structures. archive.org
The application of these scoring functions to Acuminatum B would involve docking the molecule into the binding site of a relevant biological target. The resulting scores would provide an estimation of its binding affinity, offering a computational prediction of its potential biological activity. The accuracy of these predictions can be enhanced by using a consensus of multiple scoring functions. researchgate.net
| Scoring Function Type | Principle | Application to this compound (Hypothetical) |
| Force-Field-Based | Calculates binding energy based on physical forces (van der Waals, electrostatics). researchgate.net | To estimate the interaction energy between this compound and a target protein, providing a physics-based measure of binding strength. |
| Empirical | Uses weighted energy terms calibrated against experimental binding data. researchgate.net | To predict the binding affinity of this compound based on a model trained on a diverse set of protein-ligand complexes. |
| Knowledge-Based | Derives statistical potentials from observed atomic interactions in known structures. archive.org | To evaluate the likelihood of the this compound binding pose based on the statistical favorability of its interactions with the target. |
Structure-Based Drug Design (SBDD) Principles Applied to this compound Analogs
Structure-Based Drug Design (SBDD) is a powerful paradigm in drug discovery that utilizes the three-dimensional structural information of a biological target to design and optimize drug candidates. This approach aims to create molecules that are complementary in shape and chemical properties to the target's binding site, leading to high-affinity and selective interactions. For a natural product like this compound, SBDD offers a rational pathway to develop analogs with improved therapeutic properties.
The SBDD process is iterative, often beginning with the determination of the target's structure, followed by computational docking of potential ligands, and subsequent chemical synthesis and biological testing of the most promising candidates. researchgate.net
Virtual Screening for Novel Scaffolds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method is significantly faster and more cost-effective than traditional high-throughput screening. researchgate.net When applied to the discovery of novel scaffolds for this compound analogs, virtual screening would involve:
Target Preparation: Obtaining the 3D structure of a biologically relevant target for this compound.
Library Preparation: Assembling a large database of diverse chemical compounds.
Docking and Scoring: Computationally docking each compound in the library into the target's binding site and using scoring functions to rank them based on their predicted binding affinity. researchgate.net
Hit Selection: Selecting the top-ranked compounds for further experimental validation.
This approach could identify entirely new chemical frameworks that mimic the binding mode of this compound but possess more desirable drug-like properties.
| Virtual Screening Step | Description | Relevance for this compound Analogs |
| Target Identification | Identifying a specific protein or enzyme that this compound interacts with to exert its biological effect. | This is a crucial first step to enable any structure-based design. |
| Library Docking | Computationally fitting millions of virtual compounds into the identified target's binding site. | To explore a vast chemical space for novel scaffolds that can serve as starting points for new drug development. |
| Scoring and Ranking | Using scoring functions to predict the binding affinity of each compound and rank them. researchgate.net | To prioritize a manageable number of promising virtual hits for acquisition or synthesis and subsequent biological testing. |
| Hit-to-Lead Optimization | Modifying the initial hits to improve potency, selectivity, and pharmacokinetic properties. researchgate.net | To develop the initial virtual screening hits into viable drug candidates. |
Ligand-Based Pharmacophore Modeling
In situations where the three-dimensional structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) approaches become invaluable. Ligand-based pharmacophore modeling is a cornerstone of LBDD. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to be recognized by a specific target. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
To develop a pharmacophore model for this compound and its analogs, the following steps would be undertaken:
Training Set Selection: A set of known active molecules with structural similarity to this compound would be compiled.
Conformational Analysis: The possible three-dimensional conformations of each molecule in the training set are generated.
Feature Alignment and Model Generation: The conformations are superimposed to identify the common chemical features that are responsible for their biological activity. This common arrangement of features constitutes the pharmacophore model.
Model Validation: The generated pharmacophore model is then tested for its ability to distinguish between known active and inactive compounds.
Once validated, this pharmacophore model can be used as a 3D query to screen virtual libraries for new molecules that possess the same essential features, thereby identifying novel compounds with a high probability of having the desired biological activity.
| Pharmacophore Modeling Step | Description | Application to this compound |
| Training Set Compilation | Gathering a set of molecules with known activity, structurally related to this compound. | To provide the foundational data for identifying the key chemical features for biological activity. |
| Feature Identification | Identifying common chemical features (e.g., H-bond donors/acceptors, hydrophobic regions) among the active molecules. | To define the essential interaction points required for the biological effect of this compound-like molecules. |
| Model Generation & Validation | Creating a 3D arrangement of these features and testing its ability to differentiate active from inactive compounds. | To build a predictive tool that can be used to find new, structurally diverse compounds with similar activity. |
| Virtual Screening | Using the validated pharmacophore model as a filter to search large compound databases for novel hits. | To discover new potential drug candidates that share the crucial binding features of this compound. |
The chemical compound this compound represents a fascinating natural product with untapped potential. While experimental investigations are crucial, the application of computational chemistry and molecular modeling techniques offers a powerful and efficient avenue to explore its biological properties and to guide the development of novel therapeutic agents. Through the estimation of binding affinity, the use of sophisticated scoring functions, and the application of both structure-based and ligand-based drug design principles, the scientific community can begin to rationally design analogs of this compound with enhanced efficacy and selectivity. These computational strategies will undoubtedly be pivotal in translating the promise of this compound into tangible therapeutic benefits.
Biotechnological Production and Engineering of Acuminatum B
Microbial Fermentation Optimization for Enhanced Yield
The production of complex plant metabolites in microbial systems is a promising alternative to extraction from natural sources. This approach often involves the transfer of plant biosynthetic genes into a microbial host.
Strain Selection and Improvement
The initial step involves selecting a suitable microbial host. Common choices include Escherichia coli and Saccharomyces cerevisiae due to their well-understood genetics and rapid growth. Strain improvement would focus on enhancing the precursor supply for the "Acuminatum B" pathway and eliminating competing metabolic pathways that drain key intermediates. Techniques such as classical mutagenesis (e.g., UV or chemical mutagenesis) followed by high-throughput screening, or more targeted genetic modifications, would be employed to select for high-yielding strains.
Bioprocess Parameter Optimization
Once a promising strain is developed, optimizing the fermentation process is critical for maximizing yield. This involves a systematic investigation of various parameters.
Table 1: Key Bioprocess Parameters for Optimization
| Parameter | Description | Typical Range/Condition |
| Temperature | Affects enzyme kinetics and cell growth. | 25-37°C |
| pH | Influences nutrient uptake and product stability. | 5.0-7.5 |
| Dissolved Oxygen | Crucial for aerobic respiration and specific enzymatic reactions. | 20-60% of air saturation |
| Carbon Source | Provides the carbon backbone for the target molecule. | Glucose, glycerol, sucrose |
| Nitrogen Source | Essential for biomass and enzyme synthesis. | Yeast extract, peptone, ammonium (B1175870) salts |
| Inducer Concentration | For inducible gene expression systems (e.g., IPTG, arabinose). | Varies with the system |
| Feeding Strategy | Fed-batch or continuous culture to maintain optimal nutrient levels and control growth rate. | Substrate feeding based on online monitoring |
Metabolic Engineering of Host Organisms for this compound Production
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific substance.
Gene Editing for Pathway Introduction or Enhancement
To produce a plant-derived compound like "this compound" in a microbe, the entire biosynthetic pathway would need to be introduced. This is achieved by cloning the necessary genes from the source plant and expressing them in the host. CRISPR/Cas9 and other gene-editing tools are invaluable for this purpose, allowing for precise insertion of genes, deletion of competing pathways, and modulation of gene expression. For instance, key enzymes in the pathway could be overexpressed, while enzymes leading to byproduct formation could be knocked out.
Synthetic Biology Approaches for De Novo Production
Synthetic biology takes metabolic engineering a step further by not just modifying existing pathways but designing and constructing new ones. youtube.com This could involve using enzymes from different organisms to create a novel, more efficient pathway for "this compound" production. youtube.com Biosensors could be engineered to detect the presence of "this compound" or its precursors, enabling high-throughput screening of engineered strains. Mathematical modeling of metabolic fluxes would be used to predict the effects of genetic modifications and identify metabolic bottlenecks, guiding the rational design of the production host. mathworks.com
Plant Cell and Tissue Culture for Sustainable Production
For compounds that are too complex to produce in microbial systems or where the complete biosynthetic pathway is unknown, plant cell and tissue culture offers a viable production alternative.
Research on Camptotheca acuminata has demonstrated the feasibility of producing complex alkaloids in cell culture. nih.gov Callus cultures can be established from various plant tissues (explants) on a solid medium containing nutrients and plant growth regulators. fao.org For large-scale production, these can be transferred to a liquid medium to form suspension cultures in bioreactors.
Elicitation, the addition of signaling molecules (elicitors) to the culture, can stimulate the production of secondary metabolites. For example, studies on Camptotheca acuminata cell cultures showed that the addition of salicylic (B10762653) acid significantly increased the production of 10-hydroxycamptothecin. nih.gov
Table 2: Plant Tissue Culture Media Components for Secondary Metabolite Production (Based on Camptotheca acuminata studies)
| Component | Function | Example Concentration |
| Basal Medium | Provides essential macro- and micronutrients, vitamins. | Murashige and Skoog (MS) Medium |
| Carbon Source | Energy and carbon skeletons. | Sucrose (2-3%) |
| Auxins | Plant growth regulators promoting cell division and growth. | 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Cytokinins | Plant growth regulators influencing cell division and differentiation. | Kinetin |
| Elicitors | Stimulate secondary metabolite production. | Salicylic acid, Methyl jasmonate |
Bioreactor Systems for Scaled-Up Cultivation
The large-scale production of fungal secondary metabolites is heavily reliant on the selection and optimization of an appropriate bioreactor system. The choice of bioreactor is critical as it must provide a controlled environment conducive to fungal growth and metabolite production, while also addressing the unique challenges posed by filamentous fungi like Fusarium acuminatum. The primary fermentation strategies for such fungi are submerged fermentation (SmF) and solid-state fermentation (SSF).
Submerged Fermentation (SmF) is the most commonly employed method for industrial-scale production of fungal metabolites due to the ease of controlling critical process parameters such as pH, temperature, aeration, and nutrient levels. In SmF, the fungus is grown in a liquid nutrient medium within a bioreactor. For filamentous fungi, the morphology of the mycelium (ranging from dispersed filaments to dense pellets) is a crucial factor influencing the viscosity of the fermentation broth and, consequently, mass transfer of oxygen and nutrients.
Commonly used bioreactors for submerged fermentation of filamentous fungi include:
Stirred-Tank Bioreactors (STRs): These are the most conventional and widely used bioreactors in the fermentation industry. They utilize mechanical agitators to ensure proper mixing and aeration. However, the high shear stress generated by the impellers can damage the fungal mycelium, negatively impacting growth and productivity.
Airlift Bioreactors (ALRs): In these reactors, mixing and aeration are achieved by the injection of compressed air, which creates a density gradient and circulates the culture medium. ALRs offer a low-shear environment, which is beneficial for shear-sensitive filamentous fungi. This can lead to higher biomass and metabolite yields compared to STRs. For instance, a semi-continuous strategy using an airlift bioreactor for the cultivation of the edible fungus Trametes versicolor resulted in a biomass production of up to 13.4 g/L. researchgate.net
Bubble Column Bioreactors: These are the simplest type of bioreactors, where aeration and mixing are provided by sparging air or other gases from the bottom of the column. They are also low-shear systems but may offer less efficient mixing compared to ALRs.
A recent development in bioreactor technology for filamentous fungi is the biofilm reactor . This system encourages the fungus to grow as a biofilm on a solid support material within the liquid medium, which can mimic its natural growth habit and potentially enhance secondary metabolite production.
While specific data on the bioreactor cultivation of Fusarium acuminatum for this compound production is not extensively documented, studies on related Fusarium species provide valuable insights. For example, the production of the cyclic depsipeptide enniatin by Fusarium oxysporum has been successfully achieved in submerged cultures. Similarly, cyclosporin (B1163) A has been produced by Fusarium roseum in submerged fermentation with optimized conditions. nih.gov
Interactive Data Table: Comparison of Bioreactor Systems for Fungal Metabolite Production
| Feature | Stirred-Tank Bioreactor (STR) | Airlift Bioreactor (ALR) | Biofilm Reactor |
| Mixing Mechanism | Mechanical Agitation | Pneumatic (Air Injection) | Flow over immobilized cells |
| Shear Stress | High | Low | Very Low |
| Suitability for Fungi | Suitable, but shear stress can be a concern | Highly suitable for shear-sensitive fungi | Mimics natural growth, potentially enhancing production |
| Scalability | Well-established | Good | Can be challenging |
| Control of Parameters | Excellent | Good | Good |
The optimization of cultivation parameters within these bioreactor systems is crucial for maximizing the yield of this compound. Key parameters for Fusarium species include a suitable carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, NaNO₃), a controlled pH (typically between 5.0 and 7.0), and an optimal temperature (around 25-30°C). researchgate.netnih.govresearchgate.net For example, a study on Fusarium moniliforme found optimal pigment and biomass production with potato dextrose broth, a temperature of 28°C, and a pH of 5.5. researchgate.net
Elicitation Strategies for Increased Metabolite Accumulation
Elicitation is a highly effective biotechnological strategy to enhance the production of secondary metabolites in microbial and plant cell cultures. An elicitor is a molecule that, when introduced in small amounts to a culture, triggers a defense or stress response in the organism, leading to the upregulation of specific biosynthetic pathways and increased accumulation of target metabolites. Elicitors can be broadly classified as biotic (of biological origin) or abiotic (of non-biological origin).
Biotic Elicitors are derived from biological sources and are known to be potent inducers of secondary metabolism. Common biotic elicitors include:
Fungal Cell Wall Fragments: Polysaccharides like chitin (B13524) and glucans, derived from the cell walls of fungi, are well-known elicitors.
Microbial Extracts: Homogenates or culture filtrates of other microorganisms can act as effective elicitors. For instance, extracts from Aspergillus niger and Penicillium notatum have been shown to increase the synthesis of various secondary metabolites. ajol.info In the context of Fusarium, culture filtrates of Fusarium oxysporum have been used as a biotic elicitor in other systems. ekb.eg The production of trichodermin (B1214609) by Trichoderma brevicompactum was significantly increased by the addition of nonviable Fusarium oxysporum mycelia to the culture. elsevier.es
Yeast Extract: This is a commonly used and effective elicitor that can significantly boost the production of various secondary metabolites. scispace.comrjpn.org
Peptides and Proteins: Specific proteins and peptides, such as cerato-platanins from fungi and harpins from bacteria, can act as potent elicitors. ajol.info The protein Nep1 from Fusarium oxysporum is known to induce defense responses in plants. unl.edu
Abiotic Elicitors are non-biological factors that can induce a stress response and enhance secondary metabolite production. These include:
Heavy Metals: Ions of heavy metals such as copper, cadmium, and zinc can act as elicitors, but their concentrations must be carefully controlled to avoid toxicity.
Salts: The addition of salts like sodium chloride (NaCl) or sodium sulphate (Na₂SO₄) can create osmotic stress, leading to increased metabolite production in some cases. scispace.com
Physical Factors: Exposure to UV radiation or extreme temperatures can also trigger a stress response and enhance the biosynthesis of secondary metabolites. scispace.com
Hormones: Plant hormones like methyl jasmonate and salicylic acid are known to be powerful elicitors in plant cell cultures and can also influence fungal secondary metabolism. ajol.info
The effectiveness of an elicitation strategy depends on several factors, including the type of elicitor, its concentration, the growth stage of the culture at the time of addition, and the duration of exposure. For example, a study on the production of boswellic acid found that yeast extract was a superior biotic elicitor, leading to a 27-fold increase in one of the boswellic acid isomers. scispace.com In another study, chitosan (B1678972) treatment significantly enhanced the production of various secondary metabolites in Piper auritum. ekb.eg
While specific elicitation strategies for enhancing this compound production have not been detailed in the literature, the general principles of fungal elicitation provide a strong framework for future research. Given that this compound is a polypeptide, elicitors known to induce peptide and protein synthesis would be of particular interest.
Interactive Data Table: Examples of Elicitation Strategies for Fungal Metabolites
| Elicitor Type | Specific Elicitor | Producing Organism | Target Metabolite | Fold Increase (Approx.) | Reference |
| Biotic | Yeast Extract | Boswellia serrata (callus) | KBBA | 27 | scispace.com |
| Biotic | Fusarium oxysporum (extract) | Boswellia serrata (callus) | ABBA | 37 | scispace.com |
| Biotic | Nonviable Rhizoctonia solani | Trichoderma brevicompactum | Trichodermin | 2.1 | elsevier.es |
| Abiotic | Sodium Sulphate (Na₂SO₄) | Boswellia serrata (callus) | AKBBA | 10 | scispace.com |
| Abiotic | UV-C exposure (5 min) | Boswellia serrata (callus) | BBA | 7 | scispace.com |
Future Research Directions and Translational Perspectives for Acuminatum B
Elucidation of Remaining Biosynthetic Pathway Gaps
The production of complex polypeptides like Acuminatum B in fungi is orchestrated by intricate biosynthetic pathways, often encoded by co-localized genes within a biosynthetic gene cluster (BGC). A primary research frontier is the complete elucidation of the this compound biosynthetic pathway. Fungal secondary metabolite pathways are known to present challenges in their full characterization. pnas.orgmdpi.com
Future efforts should focus on identifying and characterizing the complete BGC for this compound in its producing organisms. Genome mining tools such as antiSMASH and SMURF can be employed to scan the genomes of Hypocreales, Helicascus, and Fusarium species for non-ribosomal peptide synthetase (NRPS) gene clusters, which are responsible for the synthesis of many fungal peptides. nih.govjcvi.orgillinois.edu Once candidate BGCs are identified, a combination of gene deletion studies, heterologous expression of the BGC in a model host organism like Aspergillus nidulans, and detailed chemical analysis of the resulting metabolites will be crucial to definitively link a specific BGC to this compound production. nih.gov
A significant challenge in fungal natural product biosynthesis is the presence of "silent" or cryptic BGCs, which are not expressed under standard laboratory conditions. nih.gov Overcoming this may require innovative cultivation strategies, such as the OSMAC (One Strain, Many Compounds) approach, or genetic manipulation techniques, including the use of epigenetic modifiers or the activation of pathway-specific transcription factors to induce the expression of the this compound gene cluster. frontiersin.org Furthermore, some fungal natural products are the result of crosstalk between two separate BGCs, a possibility that should be investigated for this compound. mdpi.com
Discovery of Novel Biological Targets and Phenotypes
The biological activity of a novel compound is a cornerstone of its translational potential. For this compound, a systematic and broad-based approach to screening for biological activity is essential. Phenotypic screening, which assesses the effect of a compound on whole cells or organisms, offers a powerful, unbiased method to uncover novel biological activities and identify potential therapeutic areas. hyphadiscovery.comnih.gov
Future research should involve screening this compound against a diverse panel of human cancer cell lines to evaluate its antiproliferative and cytotoxic effects. hyphadiscovery.comnih.gov Beyond cancer, its antimicrobial potential should be thoroughly investigated against a wide range of pathogenic bacteria and fungi, especially multidrug-resistant strains. Given that many fungal peptides exhibit immunosuppressive or immunomodulatory effects, assays to determine the impact of this compound on immune cell function are also warranted.
Once a promising phenotype is identified, the next critical step is target deconvolution—the identification of the specific molecular target(s) through which this compound exerts its effect. Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling, and computational target prediction, can be employed to pinpoint the cellular binding partners of this compound. Identifying the biological target is not only crucial for understanding its mechanism of action but also for optimizing its therapeutic potential and predicting potential side effects. oup.com
Development of Advanced Synthetic Methodologies for Complex this compound Analogs
The natural abundance of this compound may be insufficient for extensive biological testing and future clinical development. Therefore, the development of robust synthetic routes is a critical research objective. For a polypeptide like this compound, solid-phase peptide synthesis (SPPS) represents a foundational and highly versatile method for its total synthesis. openaccessjournals.comvapourtec.com SPPS allows for the efficient and controlled assembly of amino acids into a desired sequence and has been instrumental in the synthesis of numerous complex peptides. peptide.comcsic.es
Looking forward, the development of advanced synthetic methodologies will be crucial for producing not only this compound itself but also a diverse library of analogs for structure-activity relationship (SAR) studies. These studies are vital for optimizing the compound's potency, selectivity, and pharmacokinetic properties. Emerging techniques in peptide synthesis, such as microwave-assisted synthesis and flow chemistry, could accelerate the production of this compound and its analogs. americanpeptidesociety.org
Furthermore, chemoenzymatic peptide synthesis (CEPS) offers a green and highly specific alternative for constructing complex peptides. bachem.com This approach utilizes enzymes to ligate smaller, synthetically produced peptide fragments, which can be particularly advantageous for producing large or structurally complex molecules like many fungal polypeptides. bachem.commtoz-biolabs.com The ability to create a wide array of this compound analogs will be a key enabler for its development from a natural product discovery into a potential therapeutic lead. mdpi.com
Interdisciplinary Approaches Integrating Omics Data and Computational Models
The complexity of fungal biology and secondary metabolism necessitates an interdisciplinary research approach. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—with computational modeling will be paramount in accelerating the research and development of this compound. rsc.orgmdpi.comasm.orgnih.gov
Future research should leverage the power of multi-omics to gain a holistic understanding of this compound production and function. For instance, by correlating gene expression profiles (transcriptomics) with metabolite production (metabolomics) under various conditions, researchers can gain further evidence for the genes involved in the this compound biosynthetic pathway. rsc.org This integrative approach has proven powerful in the discovery of plant and fungal natural product pathways. rsc.orgmdpi.com
Computational modeling will play a vital role in several areas. Genome mining tools, as mentioned earlier, are essential for identifying the BGC. nih.govillinois.edubiorxiv.org Beyond this, metabolic modeling can be used to understand the metabolic fluxes within the producing fungi and to predict how genetic or environmental perturbations might enhance the production of this compound. d-nb.infocreative-proteomics.comresearchgate.netnih.gov As our understanding of this compound's structure and biological targets grows, computational docking and molecular dynamics simulations can be used to model its interaction with its target proteins, guiding the rational design of more potent and selective analogs. This synergy between empirical lab work and computational analysis will be the most efficient path forward to unlock the full potential of this compound.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for initial structural characterization of Acuminatum B?
- Answer: Use high-resolution mass spectrometry (HR-MS) for molecular weight determination and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for elucidating structural motifs. Cross-reference with X-ray crystallography if crystalline forms are obtainable. For purity validation, employ HPLC with UV/Vis or diode-array detection, ensuring ≥95% purity thresholds .
Q. How should researchers design in vitro assays to assess this compound’s biological activity?
- Answer: Prioritize dose-response assays (e.g., IC₅₀ determination) using cell lines relevant to the compound’s hypothesized mechanism (e.g., antiviral or immunomodulatory models). Include positive controls (e.g., ganciclovir for antiviral studies) and negative controls (vehicle-only treatments). Replicate experiments ≥3 times, with statistical validation via ANOVA or non-parametric tests (α=0.05) .
Q. What criteria should guide the selection of animal models for preclinical studies of this compound?
- Answer: Select models with physiological relevance to the target disease (e.g., murine papillomavirus models for condyloma acuminatum research). Justify sample sizes using power analysis and adhere to ethical guidelines for humane endpoints. Include randomization and blinding to minimize bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different studies?
- Answer: Conduct meta-analyses of published datasets, stratifying by variables such as dosage, administration routes, and model systems. Use funnel plots to assess publication bias and heterogeneity metrics (e.g., I²) to quantify variability. Replicate conflicting experiments under standardized conditions to isolate confounding factors (e.g., solvent effects, temperature) .
Q. What strategies are effective for elucidating this compound’s molecular targets and signaling pathways?
- Answer: Combine proteomic approaches (e.g., affinity purification-mass spectrometry) with CRISPR-Cas9 knockout screens to identify binding partners. Validate findings using surface plasmon resonance (SPR) for binding kinetics and siRNA-mediated gene silencing to confirm functional relevance. Cross-validate with transcriptomic data (RNA-seq) to map downstream pathways .
Q. How should clinical trial protocols for this compound address immune response variability in human participants?
- Answer: Stratify cohorts by baseline immune biomarkers (e.g., cytokine profiles, HPV genotype status). Use adaptive trial designs to adjust dosages based on interim immune monitoring (e.g., IL-1β, TNF-α levels). Include placebo arms and longitudinal follow-ups (e.g., 3–12 months) to assess recurrence rates, as demonstrated in combined laser/antiviral therapies .
Methodological Guidance Tables
Table 1: Key Parameters for In Vivo Efficacy Studies of this compound
| Parameter | Recommendation | Evidence Source |
|---|---|---|
| Dosage Range | 0.1–50 mg/kg (escalation phases) | |
| Endpoint Metrics | Tumor volume reduction, cytokine levels | |
| Statistical Power | ≥80% (β=0.2) with α=0.05 |
Table 2: Common Pitfalls in Structural Analysis of this compound
| Pitfall | Mitigation Strategy | Evidence Source |
|---|---|---|
| Impurity interference | Use orthogonal purification methods (HPLC + recrystallization) | |
| Spectral overlap | Employ 2D-NMR (HSQC, HMBC) for resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
